N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a quinoxaline moiety, a piperazine ring, and a pyrimidine core, making it a molecule of significant interest in medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as methylglyoxal under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable base like sodium hydride.
Pyrimidine Core Construction: The final step involves the coupling of the piperazine-quinoxaline intermediate with a pyrimidine derivative, such as 2-chloropyrimidine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrimidine moieties are known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Lacks the methyl group on the quinoxaline ring.
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-ol: Contains a hydroxyl group on the pyrimidine ring.
Uniqueness
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the methyl group on the quinoxaline ring, which can influence its binding affinity and specificity towards biological targets. This structural feature may enhance its pharmacological profile compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-19-21-9-8-17(24-19)25-10-12-26(13-11-25)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARVIUBSTUABQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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